molecular formula C10H16O4 B051258 (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 140459-96-7

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B051258
CAS No.: 140459-96-7
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-HTQZYQBOSA-N
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Description

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is a high-value, enantiopure chiral building block essential for advanced synthetic organic chemistry and pharmaceutical research. This compound features a rigid cyclohexane ring with a defined (1R,2R) stereochemistry, serving as a versatile precursor for the asymmetric synthesis of complex molecules. Its primary research value lies in its application as a key intermediate in the construction of chiral ligands, catalysts, and auxiliaries, which are fundamental tools in stereoselective synthesis. The dicarboxylate functional groups provide convenient handles for further synthetic elaboration, including hydrolysis to the diacid, reduction to the diol, or amidation, enabling the scaffold's integration into larger, more complex architectures with precise stereocontrol. Researchers utilize this compound in the development of potential Active Pharmaceutical Ingredients (APIs), particularly for creating molecules with specific three-dimensional structures required for optimal biological activity. Its mechanism of action in research contexts is not pharmacological but structural; it acts as a conformationally constrained template that imparts stereochemical information to downstream products, thereby enabling the study of structure-activity relationships (SAR) and the production of enantiomerically pure compounds for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIACXWOETVLBIA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214148
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3205-35-4
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
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Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
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Record name 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Camphor-10-sulfonic acid (5–10 mol%)

  • Solvent : Methanol (neat)

  • Temperature : Reflux (64–65°C)

  • Duration : 12–24 hours

  • Yield : 96%

The stereochemical integrity of the starting dicarboxylic acid is critical. Racemic trans-1,2-cyclohexanedicarboxylic acid may be resolved using chiral amines (e.g., (R)-α-methylbenzylamine) prior to esterification. For instance, Lemiègre et al. (2004) demonstrated that resolving the racemic acid with (R)-α-methylbenzylamine in ethanol yields enantiomerically pure (1R,2R)-trans-cyclohexanedicarboxylic acid, which is subsequently esterified.

Table 1: Direct Esterification Parameters

ParameterValue
CatalystCamphor-10-sulfonic acid
Catalyst Loading5–10 mol%
SolventMethanol
Temperature64–65°C (reflux)
Reaction Time12–24 hours
Yield96%
Enantiomeric Excess>99% (with resolved precursor)

Catalytic Isomerization of Cyclohexanedicarboxylic Acid Derivatives

While patents primarily describe methods for 1,4-cyclohexanedicarboxylic acid isomerization (e.g., CN103539660A), analogous strategies may apply to 1,2-isomers. For example, sodium methylate in dimethylformamide (DMF) catalyzes the isomerization of cis/trans mixtures to enrich the thermodynamically stable trans isomer. Applied to 1,2-cyclohexanedicarboxylic acid, this method could enhance trans-isomer content before esterification.

Key Steps in Isomerization:

  • Substrate Preparation : A mixture of cis/trans-1,2-cyclohexanedicarboxylic acid is dissolved in DMF.

  • Catalyst Addition : Sodium methylate (1–5 wt% of substrate) is introduced.

  • Reaction Conditions : Reflux at 160°C for 6–24 hours.

  • Crystallization : Cooling to 5–10°C induces crystallization of the trans isomer.

  • Esterification : Isolated trans acid is esterified with methanol and CSA.

Table 2: Isomerization-Esterification Workflow

StepConditionsOutcome
Isomerization160°C, 12h, NaOMe/DMFTrans isomer enrichment
Crystallization5–10°C85–90% recovery
EsterificationCSA, MeOH, reflux96% yield
ParameterValue
CatalystRu-(R)-BINAP
Pressure50–100 bar H₂
SolventMethanol
Temperature25–50°C
Enantiomeric Excess>90% (estimated)

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Chiral resolution remains a cornerstone for obtaining enantiopure (1R,2R)-trans-cyclohexanedicarboxylic acid. Racemic trans-acid is treated with a chiral amine (e.g., (R)-α-methylbenzylamine) in ethanol, forming diastereomeric salts with distinct solubilities. Fractional crystallization isolates the (1R,2R)-acid amine salt, which is acidolyzed to free the diacid for esterification.

Critical Factors :

  • Amine Selection : (R)-α-methylbenzylamine provides optimal solubility differences.

  • Solvent System : Ethanol/water mixtures enhance crystallization efficiency.

  • Yield : 40–50% per resolution cycle (typical for chiral resolutions).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow systems enable rapid esterification, while immobilized CSA catalysts simplify product separation. A representative industrial workflow might include:

  • Continuous Isomerization : Fixed-bed reactors with NaOMe/γ-Al₂O₃ catalysts.

  • In-Line Esterification : Methanol and CSA in a plug-flow reactor at 70°C.

  • Distillation : Fractional distillation removes excess methanol and water.

Table 4: Industrial Process Metrics

MetricValue
Throughput100–500 kg/day
Catalyst Lifetime6–12 months
Purity>99.5%
Overall Yield85–90%

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of (1R,2R)-dimethyl cyclohexane-1,2-diol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate serves as a vital building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, including:

  • Esterification : The compound can be synthesized from (1R,2R)-cyclohexane-1,2-dicarboxylic acid via esterification with methanol.
  • Reduction Reactions : It can be reduced to form (1R,2R)-dimethyl cyclohexane-1,2-diol using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions : The ester groups can be oxidized to yield corresponding carboxylic acids.

Materials Science

In materials science, this compound is used for the preparation of polymers and other materials with specific properties. Its unique structure allows for the development of materials that exhibit desirable mechanical and thermal characteristics.

Biological Studies

Derivatives of this compound are investigated for potential biological activity. These studies often focus on:

  • Pharmaceutical Applications : The compound is involved in the synthesis of pharmaceutical agents, including its application in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) related to drugs like Lurasidone .
  • Biochemical Interactions : Research includes examining how derivatives interact with specific molecular targets such as enzymes or receptors.

Industrial Applications

The compound finds utility in the production of plasticizers, resins, and other industrial chemicals. Its properties make it suitable for enhancing flexibility and durability in various formulations.

Case Study 1: Synthesis of Pharmaceutical Agents

Research has demonstrated that this compound is crucial in synthesizing compounds used in treating psychiatric disorders. Its derivatives have shown promise in modulating neurotransmitter systems.

Case Study 2: Development of Advanced Materials

Studies have explored the use of this compound in creating biodegradable plastics. The incorporation of this compound into polymer matrices has resulted in materials that maintain structural integrity while being environmentally friendly.

Mechanism of Action

The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate 200.2 Not reported Synthetic intermediate
DINCH 396.6 Liquid Plasticizer
Compound 7 (1,3-dioxolane derivative) 282.78 94–95 Antimicrobial agent
Dimethyl cis-4-cyclohexene-1,2-dicarboxylate 198.2 Not reported Diels-Alder reactions

Biological Activity

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two ester groups at the 1 and 2 positions. Its molecular formula is C10H16O4C_{10}H_{16}O_4, with a molecular weight of approximately 200.24 g/mol. The compound's chirality, indicated by the (1R,2R) configuration, plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially influencing several biological pathways.

  • Ligand Binding : Its ester functional groups may facilitate interactions with specific receptors or enzymes, leading to altered biological responses.
  • Enzyme Modulation : Studies suggest that derivatives of this compound can inhibit or activate certain enzymes, impacting metabolic pathways.

Pharmacological Applications

Research indicates that this compound and its derivatives may have applications in drug development:

  • Anti-inflammatory Activity : Some studies have reported that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against various pathogens, although further studies are needed to confirm these findings.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol. The reaction is commonly catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production

In industrial settings, continuous flow processes are employed to enhance yield and efficiency. Solid acid catalysts may also be used to improve the esterification process.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylateEnantiomerDifferent stereochemistry affecting biological activity
(1R,2R)-Diethyl cyclohexane-1,2-dicarboxylateDiesterEthyl groups alter solubility and reactivity
(1R,2R)-Cyclohexane-1,2-dicarboxylic acidDicarboxylic acidLacks ester groups; more polar due to carboxylic acids

Case Studies and Research Findings

Recent studies have focused on exploring the biological effects of this compound:

  • Study on Anti-inflammatory Effects : A study published in Pharmaceutical Research demonstrated that derivatives of this compound reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways .
  • Antimicrobial Testing : Research conducted by indicated that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential for therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate?

The compound is typically synthesized via enantioselective methods using chiral catalysts or resolving agents. For example, (1R,2R)-cyclohexane-1,2-dicarboxylic acid derivatives can be esterified with methanol under acidic conditions, followed by chiral resolution via crystallization or chromatography. Alternatively, asymmetric hydrogenation of precursor dienes or diesters using transition-metal catalysts (e.g., Ru or Rh complexes) has been reported to yield the desired stereoisomer . Dilithiation of dimethyl cyclohexane-1,2-dicarboxylate intermediates and subsequent reactions with electrophiles (e.g., methyl iodide) can also produce functionalized derivatives, though stereochemical control requires careful optimization of reaction parameters .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For instance, crystal structures of related compounds (e.g., (1R,2S)-cyclohexane-1,2-dicarboxylate derivatives) reveal distinct bond lengths and angles (e.g., C–O and C–C distances) that correlate with stereochemistry . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is used to analyze diastereotopic protons and coupling constants. For example, vicinal coupling constants (J1,2J_{1,2}) in the cyclohexane ring differ between cis and trans isomers, aiding in stereochemical identification . Specific optical rotation (SOR) measurements further validate enantiomeric purity .

Q. What analytical techniques are employed to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is critical for separating enantiomers and quantifying purity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while Differential Scanning Calorimetry (DSC) evaluates thermal stability and polymorphic transitions. Impurity profiling, such as detecting diaqua-platinum complexes in related pharmaceuticals, involves validated methods comparing retention times and peak areas against reference standards .

Advanced Research Questions

Q. What experimental challenges arise in maintaining enantiomeric purity during synthesis?

Racemization is a major concern during esterification or under acidic/basic conditions. For example, prolonged reaction times or elevated temperatures can lead to epimerization at the chiral centers. Mitigation strategies include using mild reagents (e.g., trimethylsilyl diazomethane for esterification), low-temperature reactions, and inert atmospheres. Additionally, side reactions during dilithiation (e.g., with methyl iodide) may produce undesired byproducts, necessitating strict stoichiometric control and real-time monitoring via 1H^{1}\text{H}-NMR .

Q. How can contradictory data in reaction outcomes with dilithiated this compound be resolved?

Discrepancies in product yields or stereoselectivity often stem from variations in substrate reactivity, solvent polarity, or lithiation efficiency. For example, reactions with α,ω-dihalides may produce cyclized products under high-dilution conditions but linear adducts at higher concentrations. Systematic studies using Design of Experiments (DoE) frameworks can isolate critical variables (e.g., temperature, solvent, and electrophile type). Computational modeling (e.g., DFT calculations) further elucidates transition states and reaction pathways .

Q. What are the thermal stability profiles of this compound under high-temperature conditions?

Thermal degradation studies at 700°C and short contact times (~30–40 ms) reveal ~7% decomposition, primarily via cycloreversion pathways. By contrast, structurally similar esters (e.g., dimethyl maleate) exhibit isomerization but no significant breakdown. Stability is enhanced by steric hindrance in the cyclohexane ring, which impedes retro-Diels-Alder reactions. Thermogravimetric Analysis (TGA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile decomposition products, informing safe handling protocols .

Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound derivatives?

X-ray diffraction studies of related crystals (e.g., C22H26N2O4) show intermolecular hydrogen bonds (e.g., N–H⋯O) with donor-acceptor distances of ~2.98 Å, stabilizing the lattice. These interactions dictate polymorphism and melting behavior. Subtle changes in substituents (e.g., replacing methyl with tert-butyl groups) alter packing efficiency and solubility, impacting crystallization strategies for enantiopure isolation .

Methodological Guidance

  • For enantioselective synthesis : Prioritize asymmetric catalysis over resolution to minimize yield losses. Use chiral ligands (e.g., BINAP or Salen complexes) with Ru or Rh catalysts for hydrogenation .
  • For structural analysis : Combine X-ray crystallography with 1H^{1}\text{H}-NMR coupling constants to resolve ambiguities in stereochemical assignments .
  • For thermal studies : Employ TGA-GC-MS to correlate mass loss with specific degradation pathways, ensuring process safety in high-temperature applications .

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